molecular formula C13H11N3O2 B101170 ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL- CAS No. 15911-15-6

ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL-

Cat. No. B101170
CAS RN: 15911-15-6
M. Wt: 241.24 g/mol
InChI Key: YNMXHASRQBEXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazolo compounds, which have various biological activities.

Mechanism of Action

The mechanism of action of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria. It has also been found to have anticancer properties. Additionally, it has been studied for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- in lab experiments is its potential use as a neuroprotective agent. It has also been found to have various biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-. One direction is the further investigation of its potential use as a neuroprotective agent. Another direction is the study of its potential use in the treatment of cancer. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- can be achieved through different methods. One of the most common methods is the reaction of 3,4-dimethyl-5-phenylisoxazole with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 3,4-dimethyl-6-phenylpyridazine-7-one, which is then cyclized to form isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl-.

Scientific Research Applications

Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-6-phenyl- has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a neuroprotective agent.

properties

CAS RN

15911-15-6

Product Name

ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-6-PHENYL-

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C13H11N3O2/c1-8-11-9(2)18-15-12(11)13(17)16(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

YNMXHASRQBEXMM-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C

Other CAS RN

15911-15-6

solubility

29.8 [ug/mL]

synonyms

3,4-Dimethyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Origin of Product

United States

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